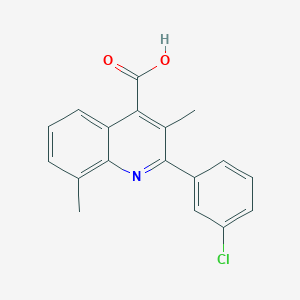

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

Beschreibung

Introduction

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid stands as a notable member of the quinoline carboxylic acid family, characterized by its complex substitution pattern and multifunctional nature. This compound possesses the molecular formula C18H14ClNO2 and exhibits a molecular weight of 311.77 grams per mole. The chemical structure incorporates a quinoline heterocyclic core system with strategic substitutions that significantly influence its chemical behavior and potential applications.

The compound features a distinctive arrangement of functional groups, including a carboxylic acid moiety at the 4-position of the quinoline ring, methyl substituents at positions 3 and 8, and a 3-chlorophenyl group attached at the 2-position. This particular substitution pattern creates a molecule with unique steric and electronic properties that distinguish it from other quinoline derivatives. The presence of both electron-withdrawing and electron-donating groups within the same molecular framework contributes to its complex chemical behavior.

The significance of this compound extends beyond its structural complexity, as it represents an important example of how systematic structural modifications can be applied to the quinoline scaffold to create derivatives with specific properties. Understanding the relationships between its structural features and chemical properties provides valuable insights into the broader principles governing quinoline chemistry and the design of related compounds.

Systematic Nomenclature and Structural Identification of this compound

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple substituents. The compound's Chemical Abstracts Service registry number 932929-06-1 provides a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name, 2-(3-chlorophenyl)-3,8-dimethyl-4-quinolinecarboxylic acid, precisely describes the substitution pattern and functional group arrangement within the molecule.

The structural identification of this compound relies on several key molecular descriptors that provide comprehensive information about its chemical architecture. The International Chemical Identifier string InChI=1S/C18H14ClNO2/c1-10-5-3-8-14-15(18(21)22)11(2)17(20-16(10)14)12-6-4-7-13(19)9-12/h3-9H,1-2H3,(H,21,22) encodes the complete connectivity information for the molecule. The corresponding International Chemical Identifier Key BNWWCFHQLSZEOK-UHFFFAOYSA-N serves as a compact representation of this structural information.

The molecular weight determination of 311.77 grams per mole reflects the combined atomic masses of all constituent atoms within the molecular structure. This value is consistent with the molecular formula C18H14ClNO2, which indicates the presence of eighteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The arrangement of these atoms creates a three-dimensional structure with specific geometric constraints imposed by the quinoline ring system and the attached substituents.

The three-dimensional molecular geometry of this compound exhibits characteristic features of substituted quinoline systems. The quinoline core maintains its planar aromatic structure, while the 3-chlorophenyl substituent introduces additional aromatic character and steric considerations. The carboxylic acid functional group at position 4 can adopt various conformations depending on environmental conditions, particularly regarding hydrogen bonding interactions.

The electronic structure of the compound reflects the influence of multiple substituents on the quinoline π-electron system. The chlorine atom on the phenyl ring introduces electron-withdrawing effects through both inductive and resonance mechanisms, while the methyl groups at positions 3 and 8 provide electron-donating character through hyperconjugation. The carboxylic acid group contributes both electron-withdrawing inductive effects and potential for intermolecular hydrogen bonding interactions.

Historical Context of Quinoline Carboxylic Acid Derivatives in Organic Chemistry

The historical development of quinoline carboxylic acid derivatives traces back to the mid-nineteenth century when quinoline itself was first isolated from coal tar by German chemist Friedlieb Ferdinand Runge in 1834. Runge initially called quinoline "leukol," meaning "white oil" in Greek, marking the beginning of systematic study of this important heterocyclic system. The subsequent recognition of quinoline's structural relationship to naturally occurring alkaloids such as quinine established the foundation for understanding the broader family of quinoline derivatives.

The synthetic methodology for preparing quinoline carboxylic acids evolved significantly through the development of classical named reactions. The Skraup synthesis, developed in the late nineteenth century, provided the first general method for constructing quinoline rings from aniline derivatives using glycerol and sulfuric acid in the presence of oxidizing agents. This foundational synthetic approach enabled chemists to prepare various quinoline derivatives, including those bearing carboxylic acid functionality at different positions of the ring system.

The Pfitzinger reaction emerged as a particularly important method for synthesizing quinoline-4-carboxylic acids, specifically relevant to compounds like this compound. This reaction involves the condensation of isatin with base and carbonyl compounds to yield substituted quinoline-4-carboxylic acids. The mechanism proceeds through hydrolysis of isatin to form a keto-acid intermediate, followed by imine formation and subsequent cyclization to generate the quinoline-4-carboxylic acid product.

Additional synthetic methodologies contributing to quinoline carboxylic acid chemistry include the Friedländer synthesis, which utilizes o-aminobenzaldehyde or o-aminoacetophenone condensation reactions. The Combes synthesis provides another route through condensation of 1,3-dicarbonyl compounds with arylamines, followed by cyclization to afford quinoline derivatives. The Conrad-Limpach-Knorr synthesis offers yet another approach, involving reactions between anilines and β-keto esters under various temperature conditions.

The evolution of quinoline carboxylic acid chemistry reflects broader developments in heterocyclic chemistry and synthetic methodology. Early work focused primarily on structural elucidation and basic synthetic approaches, while later developments emphasized the preparation of specifically substituted derivatives with tailored properties. The recognition that positional isomers and specific substitution patterns could dramatically alter chemical and biological properties drove the synthesis of increasingly complex quinoline carboxylic acid derivatives.

The influence of quinoline carboxylic acids extended beyond pure synthetic chemistry into medicinal chemistry applications. The discovery that certain quinoline derivatives possessed significant biological activity stimulated extensive research into structure-activity relationships within this compound class. This research effort contributed to the development of numerous pharmaceutical agents based on quinoline scaffolds, establishing the importance of understanding how structural modifications affect biological properties.

Positional Isomerism and Functional Group Interplay in Chlorophenyl-Substituted Quinolines

The examination of positional isomerism within chlorophenyl-substituted quinoline carboxylic acids reveals the profound impact of substitution pattern variations on molecular properties and chemical behavior. This compound represents one specific arrangement among numerous possible isomeric structures that differ in the positioning of functional groups around both the quinoline core and the attached phenyl ring. The interplay between these positional variations creates distinct chemical entities with unique characteristics despite sharing similar molecular compositions.

Comparative analysis with related compounds demonstrates the significance of positional effects in this chemical series. The closely related 2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, which differs only in the chlorine position on the phenyl ring, exhibits the same molecular formula C18H14ClNO2 and molecular weight of 311.8 grams per mole. This positional isomer, identified by Chemical Abstracts Service number 492448-66-5, illustrates how subtle structural changes can create distinct chemical entities with potentially different properties.

The electronic effects of chlorine substitution position significantly influence the overall molecular electronic distribution. In this compound, the meta-chlorine substituent creates a different electronic environment compared to para-substitution patterns. The meta-position allows for through-space interactions and different resonance contributions compared to para-substitution, affecting both the electron density distribution within the phenyl ring and the overall molecular dipole moment.

The presence of methyl substituents at positions 3 and 8 of the quinoline ring system creates additional complexity in the electronic structure and steric environment. These electron-donating groups influence the electron density at various positions within the quinoline system, affecting reactivity patterns and potential sites for further chemical modification. The specific positioning of these methyl groups also creates steric considerations that influence molecular conformation and intermolecular interactions.

The carboxylic acid functionality at position 4 of the quinoline ring introduces additional considerations regarding intermolecular interactions and chemical reactivity. This positioning places the carboxylic acid group in conjugation with the quinoline π-system, allowing for electronic delocalization that can influence both the acidity of the carboxyl group and the reactivity of the quinoline ring. The proximity to the 3-methyl substituent creates potential steric interactions that may affect the conformation of the carboxylic acid group.

Functional group interplay within this compound extends beyond simple additive effects of individual substituents. The combination of electron-withdrawing chlorine substitution, electron-donating methyl groups, and the carboxylic acid functionality creates a complex electronic environment where multiple effects compete and interact. The quinoline nitrogen atom serves as an additional site for potential interactions, contributing to the overall electronic structure and chemical behavior.

The three-dimensional arrangement of functional groups influences potential intermolecular interactions, including hydrogen bonding capabilities, π-π stacking interactions, and dipole-dipole attractions. The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, while the quinoline nitrogen serves as a hydrogen bond acceptor. The chlorinated phenyl ring contributes to potential π-π stacking interactions and provides additional sites for intermolecular contact.

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-5-3-8-14-15(18(21)22)11(2)17(20-16(10)14)12-6-4-7-13(19)9-12/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWWCFHQLSZEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For this compound, the starting materials might include 3-chlorobenzaldehyde and 3,8-dimethylquinoline. The reaction is usually carried out under acidic or basic conditions, often with a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Friedländer synthesis for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. The compound can be synthesized via the Doebner reaction, nucleophilic substitution, and hydrolysis methods. The structural characterization is often performed using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired quinoline derivatives .

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The compound exhibited a mean inhibition zone comparable to standard antibiotics like ciprofloxacin, suggesting its potential as a new antibacterial agent .

Antioxidant Activity

In addition to antibacterial effects, this compound has shown promising antioxidant activity. The DPPH radical scavenging assay indicated that certain derivatives of quinoline possess strong radical scavenging abilities, which are essential for mitigating oxidative stress in biological systems .

Applications in Drug Development

The unique chemical structure of this compound makes it a candidate for further development in drug formulations. Its ability to inhibit bacterial growth and scavenge free radicals positions it as a potential therapeutic agent for treating infections and diseases associated with oxidative damage.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies revealed that the compound binds effectively to bacterial DNA gyrase, which is crucial for bacterial replication. The binding affinities observed were comparable to those of established antibiotics .

Case Study 1: Antibacterial Activity Assessment

A study focused on synthesizing various quinoline derivatives, including this compound, assessed their antibacterial efficacy against four different bacterial strains. The results indicated that compounds with specific structural modifications exhibited enhanced antibacterial activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antioxidant Efficacy Evaluation

Another investigation evaluated the antioxidant potential of this compound through various assays. The findings demonstrated that modifications to the quinoline structure could significantly influence its antioxidant capacity, suggesting pathways for optimizing its efficacy in therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Lacks the chlorine and methyl substitutions, which may affect its reactivity and biological activity.

3,8-Dimethylquinoline: Lacks the carboxylic acid and chlorophenyl groups, making it less versatile for certain applications.

2-(4-Chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, which can influence its chemical properties and reactivity.

Uniqueness

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the carboxylic acid functionality makes it a versatile intermediate for further chemical modifications and applications.

Biologische Aktivität

2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid is a member of the quinoline family, which has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H14ClN1O2

- Molecular Weight : 313.76 g/mol

This compound features a quinoline backbone with specific substitutions that enhance its biological activity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In studies evaluating various compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:

- Inhibition of Enzymes : The compound inhibits bacterial DNA gyrase, essential for DNA replication in bacteria, leading to cell death.

- Disruption of Cell Membranes : It may also affect bacterial cell membrane integrity, further contributing to its antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies. Key findings include:

- Enzyme Inhibition : The compound inhibits topoisomerases involved in DNA replication, disrupting cancer cell proliferation.

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as topoisomerases and DNA gyrase.

- DNA Intercalation : It intercalates into DNA strands, disrupting normal replication and transcription processes.

- Receptor Binding : The compound may bind to specific cell surface receptors, altering signal transduction pathways involved in growth and apoptosis.

Case Studies and Research Findings

Q & A

Q. What synthetic routes are available for preparing 2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via multi-step pathways, often starting with condensation reactions followed by cyclization. For example, a common approach involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux, then reacting it with amines to form carboxamides . Key factors affecting yield include solvent choice (e.g., THF for acid chloride reactions), temperature control (e.g., 80°C for SOCl₂ activation), and stoichiometric ratios (e.g., 10 eq. SOCl₂ to ensure complete conversion). Optimization via TLC monitoring and column chromatography purification is critical .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and aromatic coupling patterns (e.g., δ 8.36 ppm for quinoline protons) .

- IR Spectroscopy : Confirms functional groups, such as C=O stretches (~1685 cm⁻¹) and N–H bonds (~3257 cm⁻¹) in carboxamide derivatives .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ = 358.17) and isotopic patterns for chlorine-containing species .

- HPLC : Assesses purity (>97% in synthesized derivatives) .

Q. How can researchers safely handle and store this compound in the laboratory?

While specific safety data for this compound is limited, analogous quinoline derivatives require:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : In airtight containers under dry, cool conditions to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in synthetic yields or byproduct formation across different methodologies?

Discrepancies often arise from variations in catalysts, solvents, or temperature. For example:

- Catalyst Comparison : PPA (polyphosphoric acid) vs. Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) for cyclization steps. PPA at 150°C may favor higher yields in certain quinoline syntheses, while Eaton’s reagent at 70°C reduces side reactions .

- Byproduct Analysis : Use LC-MS or 2D NMR to identify impurities. Adjust reaction time or stoichiometry (e.g., excess amine to drive carboxamide formation) to suppress undesired pathways .

Q. How does the compound’s stability under thermal or acidic/basic conditions impact experimental design?

Thermal stability is critical during cyclization (e.g., 150°C in PPA-mediated reactions) . Acidic conditions (e.g., HCl hydrolysis) may cleave ester groups, while basic conditions (e.g., NaOH) can hydrolyze carboxamides. Pre-screening stability via TGA (thermogravimetric analysis) or pH-dependent degradation studies is advised .

Q. What computational or crystallographic methods support structure-activity relationship (SAR) studies for this compound?

- X-ray Crystallography : Resolves dihedral angles (e.g., 6.8° between carboxyl and benzene rings) and hydrogen-bonding motifs (e.g., O–H⋯O dimers) to correlate geometry with biological activity .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes or receptors) by modeling interactions between the chlorophenyl group and hydrophobic pockets .

Q. How can researchers evaluate the biological activity of derivatives, such as antimicrobial or anticancer potential?

- In Vitro Assays : Screen against bacterial/fungal strains (e.g., MIC determination) or cancer cell lines (e.g., MTT assay). Derivatives with electron-withdrawing groups (e.g., –Cl) often enhance activity .

- Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays (e.g., DNA gyrase for antimicrobial activity) to identify molecular targets .

Data Contradiction Analysis

Q. Why might reported melting points or spectral data vary between studies?

Variations can stem from:

- Polymorphism : Different crystalline forms alter melting points.

- Solvent Residues : Traces from synthesis (e.g., EtOAc) affect NMR shifts.

- Instrument Calibration : Ensure consistent MS or HPLC settings across labs .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. How can researchers design derivatives to enhance solubility or bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.